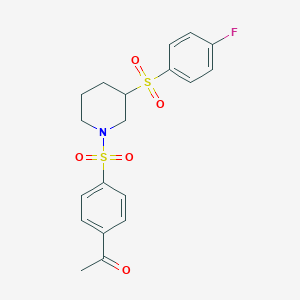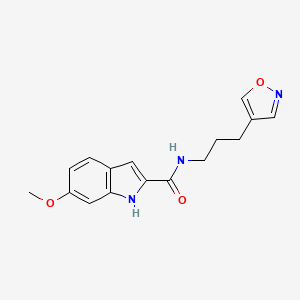
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic compound that belongs to the class of sulfonylphenylpiperidines. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperidine derivatives, have been reported to exhibit activity against various targets
Mode of Action
It’s known that the piperidine nucleus is a key structural feature in many bioactive compounds The sulfonyl groups attached to the piperidine ring and the fluorophenyl group could potentially interact with target proteins, leading to changes in their function
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . More research is needed to determine the exact biochemical pathways affected by this compound.
Pharmacokinetics
In silico studies on similar compounds have suggested reliable pharmacokinetic properties . Further experimental studies are needed to confirm these properties and their impact on the compound’s bioavailability.
Result of Action
Compounds with similar structures have been reported to have antiviral activities
Advantages and Limitations for Lab Experiments
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has various advantages and limitations for lab experiments. One of the advantages is that it is a highly specific inhibitor of carbonic anhydrase II and III, which makes it a useful tool compound for studying the mechanism of action and biochemical and physiological effects of sulfonylphenylpiperidines. However, one of the limitations is that it has a relatively short half-life, which makes it difficult to use in in vivo experiments.
Future Directions
There are various future directions for the study of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone. One direction is to study its potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer. Another direction is to study its mechanism of action in more detail, including its interaction with other enzymes and proteins in the body. Additionally, future studies could investigate the synthesis of new sulfonylphenylpiperidine derivatives with improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic compound that has various scientific research applications. It is commonly used as a tool compound to study the mechanism of action and biochemical and physiological effects of sulfonylphenylpiperidines. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase II and III, which are involved in the regulation of acid-base balance and ion transport in the body. While it has various advantages and limitations for lab experiments, there are numerous future directions for the study of this compound, including its potential therapeutic applications and the synthesis of new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-fluorobenzenesulfonyl chloride, which is then reacted with piperidine to obtain 4-fluorobenzenesulfonylpiperidine. This intermediate is then reacted with 4-(chloromethyl)phenylsulfonyl chloride to obtain the final product, 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone.
Scientific Research Applications
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has various scientific research applications due to its unique chemical structure and pharmacological properties. It is commonly used as a tool compound to study the mechanism of action and biochemical and physiological effects of sulfonylphenylpiperidines. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase II and III, which are involved in the regulation of acid-base balance and ion transport in the body.
properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S2/c1-14(22)15-4-8-18(9-5-15)28(25,26)21-12-2-3-19(13-21)27(23,24)17-10-6-16(20)7-11-17/h4-11,19H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDUKYXKHKBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)


![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)
![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)




![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)
![6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2906112.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2906113.png)
![N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2906116.png)
